N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine

Data Verification Evidence Audit Procurement Due Diligence

N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine (CAS 787591-05-3) is a synthetic heterocyclic small molecule with the molecular formula C₁₄H₁₁F₃N₄O and a molecular weight of 308.26 g/mol. It belongs to the imidazo[1,2-a]pyrazin-8-amine class, featuring a fused bicyclic core with a 2-(trifluoromethoxy)phenyl substituent at the 3-position and a methylamine group at the 8-position.

Molecular Formula C14H11F3N4O
Molecular Weight 308.26 g/mol
CAS No. 787591-05-3
Cat. No. B12909925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine
CAS787591-05-3
Molecular FormulaC14H11F3N4O
Molecular Weight308.26 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2C3=CC=CC=C3OC(F)(F)F
InChIInChI=1S/C14H11F3N4O/c1-18-12-13-20-8-10(21(13)7-6-19-12)9-4-2-3-5-11(9)22-14(15,16)17/h2-8H,1H3,(H,18,19)
InChIKeyBQDQZOLSQOHGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine (CAS 787591-05-3): Procurement-Ready Chemical Identity and Baseline


N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine (CAS 787591-05-3) is a synthetic heterocyclic small molecule with the molecular formula C₁₄H₁₁F₃N₄O and a molecular weight of 308.26 g/mol [1]. It belongs to the imidazo[1,2-a]pyrazin-8-amine class, featuring a fused bicyclic core with a 2-(trifluoromethoxy)phenyl substituent at the 3-position and a methylamine group at the 8-position [1]. Despite its presence in chemical supplier catalogs, a systematic search of the peer-reviewed literature, patent databases, and authoritative bioactivity repositories reveals a critical absence of disclosed, reproducible, and comparator-based quantitative pharmacological evidence for this specific compound from permissible sources.

Procurement Risk Alert: Why N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine Cannot Be Assumed Interchangeable with In-Class Analogs


For the imidazo[1,2-a]pyrazin-8-amine scaffold, minor positional isomerism or substituent changes are known to cause profound shifts in target potency, selectivity, and pharmacokinetic profiles [1]. Consequently, assuming that N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine can be interchanged with its 3-(trifluoromethoxy) or 4-(trifluoromethoxy) regioisomers, or other in-class analogs, without direct comparative data represents a significant scientific and procurement risk. The specific 2-(trifluoromethoxy)phenyl moiety imposes unique steric and electronic constraints that cannot be predicted by analogy; therefore, any substitution decision must be validated by compound-specific experimental evidence.

Quantitative Differentiation Evidence Audit for N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine


Critical Data Gap: No Permissible, Comparator-Based Quantitative Evidence Found

An exhaustive search across peer-reviewed literature (PubMed), authoritative bioactivity databases (ChEMBL, BindingDB), and intellectual property filings (USPTO, Google Patents) did not yield any permissible source containing a reproducible, quantitative, head-to-head comparison between N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine and a defined comparator under controlled experimental conditions. A vendor claim for NADPH oxidase inhibition was investigated but traced to a misattributed reference concerning the structurally unrelated compound apocynin, and is therefore invalid [1]. Furthermore, a BindingDB entry showing an IC50 of 9 nM against IDH1 R132H was linked to a different chemical structure via its SMILES string and is not evidence for this compound [2]. All other web sources were either from explicitly prohibited vendors or provided only non-differentiating, generic class-level descriptions without any quantitative data to support selection. The absence of evidence means that no scientific or industrial user can currently prioritize this compound over a closely related analog based on verified, public-domain comparator data.

Data Verification Evidence Audit Procurement Due Diligence

Validated Application Scenarios for N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine Based on Current Evidence


Scenario 1: In-House Primary Screening (De Novo Profiling Required)

Given the complete absence of permissible, comparator-based quantitative evidence [1], the only scientifically justifiable application for this compound is as a cold-start screening candidate in a well-designed in-house panel. Users must generate their own head-to-head potency, selectivity, and ADMET data against structurally similar analogs (e.g., the 3- and 4-(trifluoromethoxy)phenyl regioisomers) to determine if its unique 2-substitution pattern confers a meaningful advantage. Prior to this, no claims of differentiated activity can be made.

Scenario 2: Analytical Reference Standard for Isomeric Identity Confirmation

The compound's distinct 2-(trifluoromethoxy)phenyl substitution pattern makes it analytically distinguishable from its regioisomers (e.g., CAS 787591-06-4) by techniques like NMR and HPLC [1]. It can serve as an authenticated reference standard to confirm the chemical identity and isomeric purity of synthetic batches in medicinal chemistry campaigns, provided an orthogonal analytical method is first validated. This is a procurement for quality control, not a biological application.

Scenario 3: Method Development and Validation Standard

Due to its defined structure and the necessity for purity assessment, this compound can be used as a test analyte for developing and validating LC-MS or HPLC purity methods for the imidazo[1,2-a]pyrazin-8-amine class [1]. This application is independent of its biological activity and leverages its physical-chemical properties for analytical chemistry workflows.

Quote Request

Request a Quote for N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.